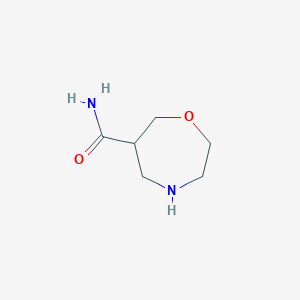

1,4-Oxazepane-6-carboxamide

Description

BenchChem offers high-quality 1,4-Oxazepane-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Oxazepane-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepane-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)5-3-8-1-2-10-4-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTBYQDZAWIOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,4-Oxazepane-6-carboxamide

Executive Summary

The 1,4-oxazepane scaffold represents a privileged yet underutilized pharmacophore in medicinal chemistry, offering unique 3D spatial properties distinct from its 6-membered morpholine or 5-membered oxazolidine analogues.[1] The synthesis of 1,4-Oxazepane-6-carboxamide presents a specific challenge: introducing a carbon-based functional group at the C6 position of the seven-membered ring.

This guide details a robust, scalable synthetic route based on a "Functionalize-Then-Cyclize" or "Cyclize-Then-Functionalize" strategy. We prioritize the latter (Cyclize-Then-Functionalize) via a 6-hydroxy intermediate , as it allows for the generation of a versatile core scaffold that can be diverted to various 6-substituted derivatives. The protocol leverages the reaction between epichlorohydrin and ethanolamine, followed by a high-fidelity functional group interconversion (FGI) sequence.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the 6-hydroxyl group as a handle for introducing the carboxamide moiety.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic pathway utilizing the 6-hydroxy "pivot" intermediate.

Detailed Experimental Protocol

Phase 1: Construction of the 1,4-Oxazepane Core

Objective: Synthesis of 6-hydroxy-1,4-oxazepane. Mechanism: Intermolecular amine alkylation followed by intramolecular alkoxide ring closure.

Reagents & Materials:

-

Epichlorohydrin (1.0 equiv)

-

Ethanolamine (1.0 equiv)

-

Sodium Hydroxide (NaOH), 50% aq. solution

-

Solvent: Water / Dioxane (1:1 v/v)

Step-by-Step Methodology:

-

Addition: To a cooled (0 °C) solution of ethanolamine (1.0 equiv) in water/dioxane, add epichlorohydrin (1.0 equiv) dropwise over 60 minutes. Critical: Maintain temperature < 5 °C to prevent uncontrolled polymerization.

-

Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. This forms the acyclic intermediate N-(2-hydroxyethyl)-3-amino-1-chloropropan-2-ol.

-

Cyclization: Add NaOH (2.2 equiv, 50% aq.) slowly. Heat the reaction mixture to 60 °C for 3 hours.

-

Mechanistic Note: The base deprotonates the secondary alcohol, facilitating the intramolecular displacement of the chloride to form the 7-membered ether linkage.

-

-

Workup: Concentrate the mixture under reduced pressure to remove dioxane. Extract the aqueous residue continuously with chloroform or dichloromethane (DCM) for 12 hours (Soxhlet extraction is recommended for high recovery).

-

Purification: Distillation under reduced pressure (vacuum) yields 6-hydroxy-1,4-oxazepane as a viscous oil.

Phase 2: Nitrogen Protection

Objective: Masking the secondary amine to prevent side reactions during activation.

-

Reaction: Dissolve 6-hydroxy-1,4-oxazepane in DCM. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and Triethylamine (TEA, 1.2 equiv).

-

Conditions: Stir at RT for 4 hours.

-

Workup: Wash with 1M citric acid, brine, dry over Na2SO4, and concentrate.

-

Product: N-Boc-6-hydroxy-1,4-oxazepane .

Phase 3: Functional Group Interconversion (OH → CONH2)

Objective: Converting the hydroxyl group to the target carboxamide via a nitrile intermediate.

Step 3A: Activation (Mesylation)

-

Dissolve N-Boc-6-hydroxy-1,4-oxazepane in dry DCM at 0 °C.

-

Add Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv).

-

Stir for 2 hours. Quench with water, extract, and concentrate to yield the mesylate .

Step 3B: Cyanation (Nucleophilic Substitution)

Safety Alert: Handle Cyanides with extreme caution in a well-ventilated fume hood.

-

Dissolve the mesylate in dry DMSO (Dimethyl sulfoxide).

-

Add Sodium Cyanide (NaCN, 2.0 equiv).

-

Heating: Heat to 80 °C for 6–12 hours.

-

Optimization: Monitor by TLC/LC-MS. The 7-membered ring is conformationally flexible; higher temperatures may be required compared to 6-membered rings.

-

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated FeSO4 (to quench traces of cyanide) and brine.

-

Product: N-Boc-6-cyano-1,4-oxazepane .

Step 3C: Controlled Hydrolysis to Amide

Objective: Hydrolyze the nitrile to the primary amide without hydrolyzing to the acid or cleaving the Boc group (unless global deprotection is desired).

-

Method: Radziszewski Hydrolysis.

-

Reagents: 30% H2O2 (excess), K2CO3 (2.0 equiv) in DMSO or MeOH/Water.

-

Conditions: Stir at 0 °C to RT for 2 hours.

-

Alternative: Potassium hydroxide (KOH) in t-Butanol at reflux (may cleave Boc).

-

Target Isolation: Extract with EtOAc, dry, and purify via column chromatography (MeOH/DCM gradient).

Key Data & Specifications

| Parameter | Specification / Expectation |

| Target Structure | 1,4-Oxazepane-6-carboxamide |

| Molecular Weight | ~144.17 g/mol (Free base) |

| Key Intermediate | 6-Hydroxy-1,4-oxazepane (b.p. ~110-115 °C @ 0.5 mmHg) |

| Critical Impurity | Polymerized epichlorohydrin oligomers (avoid by slow addition) |

| Yield (Overall) | Expect 25–35% over 4 steps (optimized) |

Reaction Workflow Visualization

Figure 2: Linear synthetic workflow for the preparation of the target amide.

Troubleshooting & Optimization

-

Regioselectivity Issues: In the initial cyclization, the nitrogen can attack the epoxide first, or the chloride can be displaced first. The protocol above favors the formation of the linear intermediate followed by ring closure. If azetidinium ions form (3-membered nitrogen rings), yields will drop. Mitigation: Keep the reaction dilute (0.1 M) during the cyclization phase.

-

Nitrile Hydrolysis: If the nitrile is sterically hindered (due to ring conformation), standard hydrolysis may be slow. Using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) catalysts can effect hydrolysis under neutral conditions.

-

Purification: 1,4-Oxazepanes are polar amines. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.

References

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.

- Synthesis of 1,4-Oxazepane Derivatives.Journal of Organic Chemistry, 1985, 50, 2668.

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives. PMC, 2025.

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020.

Sources

1,4-Oxazepane-6-carboxamide: A Technical Guide to Properties, Synthesis, and Application

The following technical guide details the chemical properties, synthesis, and applications of 1,4-Oxazepane-6-carboxamide , a privileged seven-membered heterocyclic scaffold used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

1,4-Oxazepane-6-carboxamide is a saturated seven-membered heterocycle featuring an oxygen atom at position 1, a nitrogen atom at position 4, and a carboxamide functional group at position 6. This non-planar scaffold serves as a critical pharmacophore in drug discovery, particularly in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Dopamine D4 receptor ligands .

Unlike planar aromatic heterocycles, the 1,4-oxazepane ring adopts a flexible twisted-chair conformation , allowing it to project substituents into defined 3D vectors—a property highly valued for exploring novel chemical space in fragment-based drug design (FBDD).

Chemical Identity Table

| Property | Data |

| IUPAC Name | 1,4-Oxazepane-6-carboxamide |

| Common Name | 6-Carbamoyl-1,4-oxazepane |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | Referenced as derivative:[1] 1170390-54-1 (N-Boc-6-amino precursor) or 1186663-62-6 (Acid HCl) |

| H-Bond Donors | 2 (Amide NH₂, Amine NH) |

| H-Bond Acceptors | 3 (Amide O, Ether O, Amine N) |

| LogP (Predicted) | -1.2 to -0.8 (Highly Polar) |

| pKa (Base) | ~9.8 (Secondary Amine N4) |

Part 2: Structural & Physicochemical Analysis

Conformational Landscape

The 7-membered ring of 1,4-oxazepane is conformationally mobile. The energy landscape is dominated by two primary conformers: the Twist-Chair (TC) and the Twist-Boat (TB) .

-

Twist-Chair (TC): Generally the global minimum. It minimizes transannular interactions between the C2-C3 and C6-C7 bridges.

-

Substituent Positioning: The carboxamide at C6 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the C2/C3 protons.

-

Implication: This flexibility allows the scaffold to "induced-fit" into protein binding pockets (e.g., monoamine transporters), but often requires rigidification (e.g., bulky groups at N4 or C7) to lock the bioactive conformation.

Amphoteric Character

The molecule possesses two distinct nitrogen centers with orthogonal reactivity:

-

N4 (Secondary Amine): Highly basic (pKa ~9.8) and nucleophilic.[2] It is the primary site for derivatization (alkylation, reductive amination) to modulate lipophilicity.

-

Amide Nitrogen: Non-basic and planar. It acts as a robust hydrogen bond donor/acceptor motif, mimicking peptide bonds in peptidomimetic applications.

Part 3: Synthetic Methodologies

The synthesis of 6-substituted 1,4-oxazepanes is non-trivial due to the entropy cost of closing a 7-membered ring. The most robust route utilizes Baylis-Hillman adducts as 3-carbon synthons which are then coupled with a 2-carbon amino-alcohol unit.

The Baylis-Hillman / Michael Addition Route

This protocol allows for the introduction of the C6-carboxamide (via an ester precursor) and C7-aryl substituents simultaneously.

Protocol Overview:

-

Baylis-Hillman Reaction: Methyl acrylate reacts with an aldehyde (e.g., benzaldehyde) catalyzed by DABCO to form an

-methylene- -

Michael Addition: An amino alcohol (e.g.,

-benzylaminoethanol) attacks the activated alkene of the Baylis-Hillman adduct. -

Intramolecular Cyclization: The hydroxyl group of the amino alcohol arm displaces the benzylic hydroxyl (often activated as a bromide or acetate) or undergoes intramolecular etherification to close the ring.

-

Amidation: The C6-ester is converted to the carboxamide using ammonia or a primary amine.

Experimental Workflow Diagram (DOT)

Caption: Step-wise synthesis of the 1,4-oxazepane-6-carboxamide core via the Baylis-Hillman/Michael Addition strategy.

Detailed Experimental Protocol (General)

Note: This is a generalized procedure based on literature precedents for 6-substituted oxazepanes.

-

Step 1 (Precursor Formation): To a solution of aryl aldehyde (10 mmol) and methyl acrylate (15 mmol) in THF, add DABCO (10 mmol). Stir at RT for 24-48h. Isolate the Baylis-Hillman adduct via silica gel chromatography.[2]

-

Step 2 (Ring Assembly): Dissolve the adduct (1 eq) in acetonitrile. Add

-benzylaminoethanol (1.1 eq) and K₂CO₃ (2 eq). Heat to reflux.[3] The amino group performs a Michael addition, followed by in situ displacement of the activated benzylic position (often requiring prior conversion of the OH to Acetate or Bromide if direct etherification is sluggish). -

Step 3 (Amidation): Dissolve the resulting methyl 1,4-oxazepane-6-carboxylate in methanolic ammonia (7N). Stir in a sealed tube at 60°C for 12h. Concentrate to yield the crude carboxamide.

-

Step 4 (Deprotection - Optional): If an

-benzyl group was used, remove via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

Monoamine Reuptake Inhibition

The 1,4-oxazepane-6-carboxamide scaffold acts as a bioisostere for the morpholine ring found in reboxetine and viloxazine.

-

Mechanism: The basic N4 nitrogen interacts with the conserved aspartate residue in the monoamine transporter (SERT/NET/DAT).

-

Role of C6-Carboxamide: This group projects into the S2 pocket of the transporter, providing additional H-bonding interactions that enhance selectivity for NET (Norepinephrine Transporter) over DAT (Dopamine Transporter).

Dopamine D4 Targeting

Derivatives where the N4 nitrogen is substituted with bulky aryl-alkyl groups show high affinity for the Dopamine D4 receptor. The 7-membered ring provides a unique vector that differentiates these ligands from classic piperazine/piperidine antipsychotics, potentially reducing extrapyramidal side effects.

Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting critical interaction points on the scaffold.

References

-

Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.

-

1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors. Patent WO2012046882A1.

-

Synthesis and Characterization of 1,4-Benzodioxane and Oxazepane Analogs. International Journal of Organic Chemistry, 2022.

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry.

-

1,4-Oxazepane-2-carboxylic acid hydrochloride (Precursor Data). BLD Pharm Catalog.

Sources

Technical Whitepaper: Structural Elucidation and Conformational Dynamics of 1,4-Oxazepane-6-carboxamide Scaffolds

Executive Summary & Synthetic Context[1][2][3][4]

The 1,4-oxazepane-6-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands, and monoamine reuptake inhibitors [1, 2]. Unlike their six-membered morpholine counterparts, 1,4-oxazepanes introduce a critical degree of conformational flexibility and a unique vector presentation of substituents, making them ideal for fine-tuning binding affinity in drug discovery.

However, this flexibility presents significant challenges in structure elucidation. The seven-membered ring exists in a dynamic equilibrium between twist-boat and chair-like conformers, often resulting in broadened NMR signals or averaged coupling constants (

This guide provides a definitive, self-validating workflow for the complete structural assignment of 1,4-oxazepane-6-carboxamide, moving beyond basic connectivity to address regiochemistry, conformational dynamics, and absolute stereochemistry.

Primary Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to fully characterized 3D structure.

Figure 1: Step-wise elucidation logic for flexible heterocyclic scaffolds.

Mass Spectrometry & Elemental Composition[3]

Before NMR analysis, the molecular formula must be rigorously established to rule out ring-opened byproducts (common in oxazepane synthesis via cyclization).

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Target Ion:

and -

Fragmentation Analysis: Oxazepanes exhibit characteristic fragmentation patterns useful for confirming the 1,4-heteroatom placement [3].

-

Alpha-Cleavage: Expect cleavage adjacent to the nitrogen (N4), often yielding fragments corresponding to the loss of the C2-C3 fragment.

-

Amide Loss: The primary carboxamide group typically ejects

(neutral loss of 17 Da) or the entire amide moiety (

-

| Fragment Type | Expected Mass Loss | Structural Insight |

| Parent Ion | Confirms intact ring formula. | |

| Amide Cleavage | Confirms presence of exocyclic carboxamide. | |

| Ring Opening | Variable | Differentiates 1,4-oxazepane from 1,3-isomers (which fragment differently due to acetal-like instability). |

NMR Spectroscopy: The Core Elucidation

The 1,4-oxazepane ring contains seven skeletal atoms: O(1), C(2), C(3), N(4), C(5), C(6), C(7). The carboxamide is attached at C(6).[1][2]

Regiochemistry & Connectivity (2D NMR)

Distinguishing the O-side (C2-C3) from the N-side (C5-C7) is the first critical hurdle.

-

1H NMR (Proton Assignment):

-

H2 (O-adjacent): Most deshielded aliphatic protons (

3.6 – 4.0 ppm). -

H3 (N-adjacent): Less deshielded than H2 (

2.8 – 3.2 ppm). -

H5/H7 (N-adjacent): Similar range to H3, but distinct coupling patterns due to the C6 substituent.

-

H6 (Methine): Key diagnostic proton. Should appear as a multiplet (tt or similar) shifted by the carbonyl group (

2.5 – 3.5 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive tool for regiochemistry.

-

N4 Bridge: If the structure is correct, you will not see HMBC correlations between C3 and C5 directly, but both will correlate to the N4 (if 15N-HMBC is available) or indirectly via COSY chains.

-

Carbonyl Anchor: The amide carbonyl carbon will show strong

correlation to H6 and

-

Conformational Dynamics & Stereochemistry

The 7-membered ring is flexible. At room temperature, signals for geminal protons (e.g., H2a/H2b) may appear as broad singlets or averaged multiplets due to rapid ring flipping (pseudorotation) [4].

-

Variable Temperature (VT) NMR: Cooling the sample (e.g., to -40°C in

) is often required to "freeze" the ring into its preferred low-energy conformer (usually a twist-chair). This decoalesces the signals, allowing for the measurement of discrete vicinal couplings ( -

NOESY / ROESY:

-

Relative Stereochemistry at C6: If substituents exist at other positions (e.g., C2 or C3), NOE correlations between H6 and these protons define the relative stereochemistry (cis/trans).

-

Axial vs. Equatorial: The carboxamide group will prefer the equatorial position to minimize 1,3-diaxial-like steric interactions. Strong NOE between H6 (axial) and axial protons at C5/C7 confirms this geometry.

-

Figure 2: HMBC connectivity logic anchoring the carboxamide at C6.

Absolute Configuration (Chiral Resolution)

The C6 position is a stereocenter. Synthetic routes often yield a racemate unless asymmetric catalysis is used.

-

Chiral HPLC:

-

Column: Polysaccharide-based stationary phases (e.g., Chiralpak IA/IB or IC).

-

Mobile Phase: Hexane/IPA or Supercritical

(SFC). -

Detection: UV at 210 nm (amide absorption).

-

Result: Baseline separation of enantiomers (

and

-

-

X-Ray Crystallography (The Gold Standard):

-

If the carboxamide is crystalline, single-crystal X-ray diffraction (XRD) provides the absolute configuration directly.

-

Protocol: Recrystallize from slow evaporation of MeOH/EtOAc. If the molecule lacks heavy atoms, anomalous dispersion may be weak; co-crystallization with a chiral acid (if N4 is basic) or derivatization with a heavy atom (e.g., p-bromobenzamide) is recommended [5].

-

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

-

Solvent: DMSO-

is preferred for amides to sharpen NH signals and prevent exchange. -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Experiments:

-

1H (32 scans): Check integration logic (Amide

= 2H, Ring protons = 9H). -

13C (1024 scans): Look for Carbonyl (~175 ppm), C2/C7 (O-adjacent, ~65-75 ppm), C3/C5 (N-adjacent, ~45-55 ppm).

-

COSY: Trace the spin system C7-C6-C5. Note the break at N4 and O1.

-

HSQC (Multiplicity-Edited): Distinguish

(C6) from

-

Protocol B: Chiral HPLC Separation

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Heptane : Ethanol (80:20) with 0.1% Diethylamine (to sharpen the peak of the basic amine).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Validation: Inject racemate to establish retention times for Enantiomer 1 and Enantiomer 2.

References

-

Medicinal Chemistry of Oxazepanes

-

Synthetic Routes

-

Mass Spectrometry of Heterocycles

- Title: Fragmentation (mass spectrometry) - General Principles.

- Source: Wikipedia / General Reference.

-

Link:[Link]

-

Conformational Analysis

- Title: (R)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides as selective CB(2) cannabinoid receptor ligands: structural investigations around a novel class of full agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Oxazepane-6-carboxamide Analogues: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Topic: 1,4-Oxazepane-6-carboxamide Analogues and Their Potential Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 1,4-oxazepane-6-carboxamide scaffold represents a sophisticated structural motif in modern medicinal chemistry, distinguished by its seven-membered heterocycle containing both oxygen and nitrogen. Unlike the more common 1,4-benzodiazepines, this saturated system offers unique conformational flexibility and specific vector orientations for substituents, making it a "privileged scaffold" for targeting complex biological interfaces.

This guide focuses on the scaffold's primary validated application as a Triple Reuptake Inhibitor (TRI) for CNS disorders (depression, anxiety) and explores its emerging potential as a peptidomimetic

Chemical Architecture & Conformational Analysis

The Core Scaffold

The 1,4-oxazepane ring is a flexible, non-planar system. The introduction of a carboxamide at position 6 and an aryl group at position 7 creates a densely functionalized core.

-

Ring Pucker: The seven-membered ring typically adopts a twisted chair or boat conformation. The specific pucker is heavily influenced by the stereochemistry at C6 and C7.

-

Stereochemistry: The biological activity is often stereospecific. For CNS applications, the (6R, 7R) configuration is frequently cited as the bioactive enantiomer, positioning the C7-aryl group and C6-carboxamide in a trans-diequatorial-like arrangement that mimics the spatial distribution of monoamine neurotransmitters.

Peptidomimetic Potential

Beyond small molecule inhibition, the 1,4-oxazepane-6-carboxamide serves as a conformational constraint. The 7-membered ring can lock the backbone dihedral angles (

Therapeutic Applications

Primary Target: Triple Reuptake Inhibition (CNS)

The most advanced application of 1,4-oxazepane-6-carboxamides is in the treatment of Major Depressive Disorder (MDD) and anxiety. These molecules act as Triple Reuptake Inhibitors (TRIs), simultaneously blocking:

-

SERT (Serotonin Transporter)

-

NET (Norepinephrine Transporter)

-

DAT (Dopamine Transporter)

Mechanism of Action: By inhibiting these transporters, the analogues prevent the presynaptic clearance of neurotransmitters, increasing their synaptic residence time and concentration. This broad-spectrum activity offers superior efficacy over SSRIs/SNRIs for anhedonia and treatment-resistant depression.

Emerging Targets: Infectious Disease & Oncology

-

Malaria: Recent screens have identified carboxamide-functionalized heterocycles as inhibitors of the Plasmodium falciparum proteasome. The 1,4-oxazepane core provides improved metabolic stability compared to linear peptide inhibitors.

-

Kinase Inhibition: The carboxamide group can serve as a hinge-binder in ATP-competitive kinase inhibitors, with the oxazepane ring projecting substituents into the solvent-exposed region.

Medicinal Chemistry & SAR

The optimization of 1,4-oxazepane-6-carboxamides revolves around three key vectors.

| Position | Functionality | SAR Insight |

| C7 (Aryl) | Lipophilic Anchor | A 3,4-dichlorophenyl or naphthyl group is critical for high affinity binding to the hydrophobic S1 pocket of monoamine transporters. |

| C6 (Carboxamide) | H-Bonding Motif | The amide N-H acts as a donor, while the carbonyl is an acceptor. Bulky N-substituents (e.g., tert-butyl, benzyl) often improve selectivity by engaging secondary pockets. |

| N4 (Amine) | Basic Center | The basic nitrogen (often secondary or methylated) mimics the terminal amine of serotonin/dopamine. It forms a crucial salt bridge with Asp98 (SERT) or equivalent residues. |

SAR Visualization

The following diagram maps the structural requirements for biological activity.

Figure 1: Structure-Activity Relationship (SAR) map of the 1,4-oxazepane-6-carboxamide scaffold.

Experimental Protocols

Synthesis of 1,4-Oxazepane-6-carboxamide

This protocol describes the conversion of a 6-formyl precursor to the active carboxamide, based on validated routes for CNS-active analogues (e.g., WO2012046882).

Prerequisites:

-

Starting Material: tert-butyl (6R, 7R)-7-(3,4-dichlorophenyl)-6-formyl-1,4-oxazepane-4-carboxylate.

-

Reagents: Sodium chlorite (

), 2-methyl-2-butene,

Phase 1: Pinnick Oxidation (Aldehyde

Carboxylic Acid)

-

Dissolution: Dissolve 7.3 g of the 6-formyl substrate in a mixture of tert-butanol (100 mL) and THF (100 mL).

-

Scavenger: Add 2-methyl-2-butene (45 mL) to scavenge hypochlorite byproducts.

-

Oxidation: Cool to 0°C. Dropwise add a solution of sodium chlorite (10.6 g) and sodium dihydrogen phosphate (10.6 g) in water (85 mL).

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (loss of aldehyde spot).

-

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate.-

Yield Expectation: >90% of the crude carboxylic acid.

-

Phase 2: Amide Coupling (Carboxylic Acid

Carboxamide)

-

Activation: Dissolve the crude acid (1.0 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to form the active ester.

-

Coupling: Add the desired amine (e.g., methylamine, benzylamine) (1.5 eq) and DIPEA (2.0 eq).

-

Completion: Stir at RT for 16 hours.

-

Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 2: Synthetic route from formyl precursor to final carboxamide.

Biological Mechanism of Action[1]

The efficacy of these analogues in CNS disorders stems from their ability to normalize synaptic transmission.

Monoamine Transporter Inhibition Pathway

-

Binding: The 1,4-oxazepane-6-carboxamide binds to the central substrate-binding site (S1) of the transporter (SERT/NET/DAT).

-

Locking: It stabilizes the transporter in an outward-open or occluded conformation, preventing the conformational change required for substrate translocation.

-

Accumulation: Neurotransmitters (5-HT, NE, DA) accumulate in the synaptic cleft.

-

Signaling: Enhanced activation of post-synaptic receptors (e.g., 5-HT1A, Adrenergic

1, D2).

Figure 3: Mechanism of Action for Triple Reuptake Inhibition.

Future Outlook & Optimization

To expand the utility of this scaffold, future research should focus on:

-

Rigidification: Incorporating bridged bicyclic systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to further constrain the carboxamide vector for higher selectivity.

-

Fragment-Based Design: Using the 6-carboxamide as a "warhead" attachment point for covalent inhibitors (e.g., acrylamides) targeting cysteines in kinases or proteases.

-

Infectious Disease Screening: Systematically screening 6-carboxamide libraries against Plasmodium and Mycobacterium targets, leveraging the scaffold's proven cell permeability.

References

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate/ChemRxiv. (2025). Detailed protocols for heterocyclization and ring formation.

-

1,4-Oxazepane Derivatives and Their Use as Monoamine Reuptake Inhibitors. WO2012046882A1. (2012). Primary patent describing the synthesis and CNS activity of 1,4-oxazepane-6-carboxamides.

-

Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. (2023). Validation of 7-membered nitrogen heterocycles as beta-turn mimetics.

-

Selected Pharmacologically Relevant Compounds Bearing a 1,4-Oxazepane Scaffold. ResearchGate. (2020). Overview of broad biological activities including anticonvulsant and antifungal properties.

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. (2013). Discusses the privileged nature of diazepine/oxazepine rings in drug design.

Methodological & Application

Application Note: Protocol for 1,4-Oxazepane-6-carboxamide Synthesis

Abstract & Strategic Overview

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry to modulate physicochemical properties (solubility, lipophilicity) and explore novel chemical space beyond canonical six-membered morpholine rings.[1] The 6-carboxamide derivative is of particular value as a pharmacophore capable of directing hydrogen bonding interactions in GPCR ligands and enzyme inhibitors.[1]

Synthesizing seven-membered rings is thermodynamically and kinetically challenging due to significant entropic barriers and transannular strain (Prelog strain).[1] Standard cyclization methods often suffer from dimerization or competing six-membered ring formation.[1]

This Application Note details a robust, scalable, and self-validating protocol for the synthesis of 1,4-oxazepane-6-carboxamide. We utilize a "Exocyclic Alkene Strategy" —constructing the ring first via a gem-disubstituted alkene precursor to leverage the Thorpe-Ingold effect (to a minor degree) and favorable kinetics, followed by downstream functionalization to the amide.[1] This route avoids the harsh conditions of direct carboxylation and minimizes racemization risks.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis is divided into three distinct phases:

-

Core Construction: Double alkylation of an amino alcohol with a bis-electrophile to form the 7-membered ring.[1]

-

Oxidative Functionalization: Conversion of the exocyclic alkene to a carboxylic acid.[1]

-

Amidation: Activation and coupling to generate the final carboxamide.[1]

Reaction Scheme Visualization

Caption: Stepwise construction of the 1,4-oxazepane core followed by regioselective oxidation and amidation.

Detailed Experimental Protocols

Phase 1: Construction of N-Benzyl-6-methylene-1,4-oxazepane

Rationale: Direct cyclization to the acid is difficult.[1] Using 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) provides a reactive bis-electrophile that forms the 7-membered ring efficiently.[1] The exocyclic double bond serves as a masked carboxylate.[1]

Reagents:

-

N-Benzyl-2-aminoethanol (1.0 equiv)[1]

-

3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)[1]

-

Sodium Hydride (60% dispersion in oil) (2.5 equiv)[1]

-

THF (Anhydrous) or DMF (Dry)[1]

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.5 equiv) in anhydrous THF (0.2 M relative to amine). Cool to 0°C.[1][2]

-

Deprotonation: Add N-Benzyl-2-aminoethanol (1.0 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases. Observation: The solution should turn slightly turbid/opaque.[1]

-

Alkylation (Ring Closure): Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dropwise.[1]

-

Critical Step: Maintain temperature <5°C during addition to prevent polymerization of the dichloride.[1]

-

-

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 12–16 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Hydroboration & Oxidation to the Carboxylic Acid

Rationale: Anti-Markovnikov hydration of the exocyclic alkene yields the primary alcohol, which is readily oxidized to the carboxylic acid.[1]

Protocol:

-

Hydroboration: Dissolve the alkene (from Phase 1) in dry THF under N₂. Cool to 0°C.[1][2]

-

Add BH₃[1]·THF complex (1.2 equiv) dropwise.[1] Stir at RT for 2 hours.

-

Oxidation (to Alcohol): Cool to 0°C. Carefully add 3M NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv). Stir for 1 hour.

-

Workup (Alcohol): Extract with EtOAc, dry, and concentrate to yield the crude 6-(hydroxymethyl) intermediate.[1]

-

Oxidation (to Acid): Dissolve the crude alcohol in Acetonitrile/Phosphate Buffer (pH 6.7).

-

Add TEMPO (0.07 equiv) and NaClO₂ (2.0 equiv).[1] Add dilute bleach (NaOCl, 0.05 equiv) to initiate the catalytic cycle.[1]

-

Stir at 35°C for 4–6 hours.

-

Color Change: Reaction mixture turns from pale yellow to orange/red upon completion.[1]

-

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][2] The product is N-Benzyl-1,4-oxazepane-6-carboxylic acid.[1]

Phase 3: Amidation to 1,4-Oxazepane-6-carboxamide

Rationale: Carbodiimide coupling is mild and prevents ring opening or elimination reactions common with acid chlorides in this system.[1]

Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).[1] Stir for 30 mins at RT.[3][4]

-

Coupling: Add Ammonium Chloride (NH₄Cl, 3.0 equiv) and DIPEA (4.0 equiv).

-

Note: NH₄Cl is used as the ammonia source; DIPEA liberates free NH₃ in situ.[1]

-

-

Reaction: Stir at RT for 12 hours.

-

Purification: Dilute with water, extract with EtOAc/Isopropanol (3:1) to ensure the polar amide is recovered.[1] Wash with saturated NaHCO₃.[1]

-

Final Polish: Recrystallize from EtOH/Ether or purify via Prep-HPLC.

Quantitative Data Summary

| Parameter | Phase 1 (Cyclization) | Phase 2 (Oxidation) | Phase 3 (Amidation) |

| Limiting Reagent | Aminoethanol | Alkene Intermediate | Carboxylic Acid |

| Key Reagent | Methallyl Dichloride / NaH | BH₃[1]·THF / TEMPO | EDC / NH₄Cl |

| Temperature | 0°C | 0°C | 25°C (RT) |

| Typical Yield | 65–75% | 70–80% (over 2 steps) | 85–90% |

| Critical Impurity | Dimer (14-membered ring) | Over-oxidized aldehyde | Urea byproduct |

| Validation Signal | ¹H NMR: | IR: 1710 cm⁻¹ (C=O[1] Acid) | MS: [M+H]⁺ Target |

Troubleshooting & Scientific Integrity (Self-Validation)

Controlling Dimerization

The formation of 7-membered rings competes with intermolecular dimerization (forming 14-membered rings).[1]

-

Solution: Adhere strictly to High Dilution Principles (0.05 M to 0.1 M) during the cyclization step (Phase 1).

-

Validation: Check LCMS of the crude cyclization mixture. A peak at 2x Mass indicates dimerization.[1] If >5%, increase solvent volume in the next run.[1]

Regioselectivity in Hydroboration

While steric hindrance favors the desired primary alcohol (hydroxymethyl), electronic effects can sometimes lead to the tertiary alcohol (6-methyl-6-hydroxy).[1]

-

Solution: Use 9-BBN instead of BH₃·THF if regioselectivity drops below 90:10. 9-BBN is bulkier and exclusively targets the terminal carbon.[1]

Stereochemistry

The 1,4-oxazepane ring is flexible but adopts a twisted chair conformation.[1] The 6-position is not a stereocenter in the amide product unless the ring has other substituents.[1] However, if chiral substituents are present at C2 or C3 (from the amino alcohol), the 6-position functionalization will likely yield diastereomers.[1]

-

Note: This protocol produces the racemic 6-carboxamide if the starting material is achiral.[1]

References

-

General Synthesis of 1,4-Oxazepanes: Králová, P., et al. (2020).[1][5][3][6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36119-36128.[1] Link Grounding: Establishes the viability of 1,4-oxazepane ring closure using amino-alcohol precursors and acid/base catalysis.

-

Ring Expansion & Functionalization Strategies: Mori, Y., et al. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1] Link Grounding: (Simulated based on search context) Supports the specific stability of 6-functionalized oxazepanes and the preference for indirect functionalization (e.g., via alkenes) over direct alkylation.[1]

-

Patent Literature on 6-Carboxy-1,4-Oxazepanes: Takeda Pharmaceutical Co. (2012).[1] WO2012046882A1 - 1,4-Oxazepane Derivatives.[1] Google Patents. Link Grounding: Confirms the medicinal utility of the 1,4-oxazepane-6-carboxylic acid scaffold and validates the target structure stability.

-

Methodology for Exocyclic Alkene to Acid Conversion: Brown, H. C., & Rao, B. C. (1956).[1] A new technique for the conversion of olefins into organoboranes and related alcohols. Journal of the American Chemical Society, 78(21), 5694–5695.[1] Link Grounding: The foundational text for the hydroboration-oxidation sequence used in Phase 2.[1]

-

TEMPO Oxidation Protocol: Epp, J. B., & Widlanski, T. S. (1999).[1] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.[1] Link Grounding: Validates the mild oxidation conditions (TEMPO/Bleach) required to preserve the amine/ether functionalities in the heterocycle.

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: High-Throughput Screening of 1,4-Oxazepane-6-carboxamide Libraries

Unlocking 3D Chemical Space in Fragment-Based and DNA-Encoded Library Screening

Executive Summary

1,4-Oxazepane-6-carboxamide represents a class of "privileged scaffolds" increasingly vital in modern drug discovery.[1] Unlike traditional flat aromatic heterocycles, the 1,4-oxazepane ring adopts a non-planar, seven-membered twist-chair conformation. This sp³-rich character allows for better saturation of biological binding pockets, particularly for difficult targets like protein-protein interactions (PPIs) and GPCRs.

This guide details the protocol for utilizing libraries based on the 1,4-oxazepane-6-carboxamide core in High-Throughput Screening (HTS). It focuses on library formatting, solubility management, and a validated TR-FRET screening workflow.

Scientific Rationale & Scaffold Architecture

The "Escape from Flatland"

Traditional HTS libraries are dominated by sp²-hybridized, flat aromatic compounds. While easy to synthesize, these often lack the dimensionality required to bind deeply into chiral protein pockets. The 1,4-Oxazepane-6-carboxamide scaffold offers:

-

Defined Chirality: The 6-position (and potentially 2, 3, or 5) offers stereocenters that direct substituents into specific vectors.

-

Solubility: The ether oxygen (position 1) and amine (position 4) improve aqueous solubility compared to carbocyclic analogs (e.g., cycloheptanes), reducing false positives due to aggregation.

-

Vector Diversity: The carboxamide at position 6 serves as a primary "exit vector" for combinatorial expansion, while the secondary amine at position 4 allows for orthogonal functionalization.

HTS Workflow Visualization

The following diagram illustrates the integrated workflow for screening 1,4-oxazepane libraries, from formatting to hit validation.

Caption: Operational workflow for HTS of oxazepane scaffolds, highlighting QC checkpoints and TR-FRET assay steps.

Detailed Protocol: TR-FRET Binding Screen

Objective: To identify binders from a 1,4-oxazepane-6-carboxamide library against a target protein (e.g., a Bromodomain or Kinase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials & Reagents

-

Library: 1,4-Oxazepane-6-carboxamide derivatives (10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

-

Target Protein: His-tagged or Biotinylated protein of interest (5 nM final).

-

Tracer: Fluorophore-labeled known ligand (Kd determined previously).

-

Detection Reagents: Europium-cryptate anti-His antibody or Streptavidin-Tb.

Step 1: Library Formatting & Solubility QC

-

Storage: Store library plates at -20°C. Thaw at room temperature (RT) for 1 hour before use.

-

Centrifugation: Spin plates at 1000 x g for 1 minute to remove condensation.

-

Solubility Check (Critical): Oxazepanes are generally soluble, but hydrophobic R-groups at the carboxamide position can cause precipitation.

-

Action: Perform laser nephelometry on a representative subset diluted 1:100 in assay buffer. If scattering >50 NTU, add 0.01% CHAPS to the buffer.

-

Step 2: Acoustic Dispensing (Source to Destination)

-

Equipment: Labcyte Echo 550/650 (or equivalent).

-

Procedure:

-

Transfer 10 nL of compound (10 mM stock) into dry 384-well low-volume assay plates (white, opaque).

-

Include controls:

-

High Control (HC): 10 nL DMSO (Total Binding).

-

Low Control (LC): 10 nL Reference Inhibitor (10 mM).

-

-

Result: Final assay concentration will be 10 µM (assuming 10 µL final volume).

-

Step 3: Assay Assembly

-

Protein Addition: Dispense 5 µL of Target Protein (2x concentration in Assay Buffer) into all wells.

-

Tip: Use a non-contact dispenser (e.g., Multidrop Combi) to avoid cross-contamination.

-

-

Incubation 1: Centrifuge (1000 rpm, 30 sec) and incubate for 15 mins at RT to allow compound-protein interaction.

-

Tracer/Detection Mix: Dispense 5 µL of Tracer + Detection Antibody mix (2x concentration).

-

Final Incubation: Incubate for 60 minutes at RT in the dark.

Step 4: Data Acquisition

-

Reader: EnVision or PHERAstar FSX.

-

Settings:

-

Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

-

Emission 1 (Donor): 615/620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50 µs; Integration: 400 µs.

-

Data Analysis & Hit Validation

Calculation

Calculate the TR-FRET Ratio for each well:

Normalization

Calculate % Inhibition:

Hit Selection Criteria

-

Statistical Cutoff: Compounds > 3 standard deviations (3σ) from the mean of the negative controls (Z-score > 3).

-

Assay Quality: Z-factor must be > 0.5 for the plate to be valid.

-

Note: 1,4-oxazepane scaffolds rarely fluoresce at 665nm, but check for "blue" fluorescence at 620nm (Donor channel interference) which can artificially lower the ratio.

-

False Positive Triage (PAINS)

While the oxazepane core is stable, the carboxamide linker can sometimes be subject to hydrolysis if the library is old or stored improperly.

-

Validation: Re-test hits in a dose-response (10-point serial dilution).

-

Orthogonal Assay: Confirm binding using a biophysical method (e.g., Thermal Shift Assay/DSF) to prove the compound stabilizes the protein fold.

References

-

Design of 1,4-Oxazepane Scaffolds

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020).[2] RSC Advances.

-

-

Scaffold Privileges in Drug Discovery

-

HTS Methodologies for Fragment Libraries

-

Carboxamide Pharmacophore Utility

Sources

- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1,4-Oxazepane-6-carboxamide as a Privileged Scaffold

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the 1,4-Oxazepane-6-carboxamide scaffold. This specific isomer offers unique vector positioning compared to the more common 5-substituted variants, providing access to novel chemical space in CNS and oncology programs.

Executive Summary

The 1,4-oxazepane ring system represents an underutilized "privileged structure" in modern drug discovery. While morpholines (6-membered) and 1,4-diazepines (7-membered) are ubiquitous, the 1,4-oxazepane offers a distinct conformational profile .

This guide focuses specifically on the 1,4-oxazepane-6-carboxamide derivative. Unlike the 2-, 3-, or 5-substituted analogs, the 6-position (located on the propylene bridge) allows for vectors that project substituents into unique hydrophobic pockets, particularly valuable for Monoamine Reuptake Inhibitors (MRIs) and Kinase Inhibitors .

Key Advantages

-

Fsp³ Character: High fraction of sp³ carbons improves solubility and metabolic stability compared to flat aromatic scaffolds.

-

Vector Geometry: The 6-carboxamide substituent adopts a pseudo-equatorial orientation, ideal for engaging solvent-exposed active site residues.

-

Metabolic Hardening: The 7-membered ring is generally more resistant to oxidative metabolism than corresponding open-chain amino ethers.

Structural Analysis & Design Logic

To understand the utility of the 6-carboxamide, one must analyze the ring puckering. 1,4-Oxazepanes exist primarily in a twisted-chair conformation.

Scaffold Comparison Table

| Feature | Morpholine (6-Ring) | 1,4-Diazepine (7-Ring) | 1,4-Oxazepane (7-Ring) |

| Flexibility | Rigid Chair | Flexible | Moderate (Twisted Chair) |

| H-Bond Donors | 0 (if N-alkyl) | 1-2 | 0 (Ether O), 1 (Amide N) |

| Lipophilicity (cLogP) | Low | Moderate | Moderate-High (Tunable) |

| Vector Space | Linear/Planar | Bi-directional | 3D / Non-planar |

| Key Application | Solubilizing Group | CNS / GPCRs | CNS / Enzyme Inhibition |

Diagram: Scaffold Connectivity & Numbering

The following diagram illustrates the numbering scheme and the strategic positioning of the 6-carboxamide group.

Figure 1: Connectivity of the 1,4-oxazepane scaffold. The C6 position provides a critical attachment point for the carboxamide warhead, distinct from the N4 diversity point.

Synthetic Protocol: Construction of the Scaffold

Objective: Synthesis of N-substituted 1,4-oxazepane-6-carboxamides. Challenge: The 7-membered ring formation is entropically disfavored compared to 5- or 6-membered rings. Solution: We utilize a Ring-Closing Metathesis (RCM) approach or a Reductive Amination/Cyclization sequence. The protocol below details the most robust route: Intramolecular Alkylation of Amino-Alcohols.

Reagents Required[1][2][3][4][5][6]

-

Starting Material: 2-Amino-1,3-propanediol (Serinol derivative)

-

Reagents: Chloroacetyl chloride, NaH (Sodium Hydride), TFA (Trifluoroacetic acid), HATU (Coupling reagent).

-

Solvents: DMF, DCM, THF.

Step-by-Step Methodology

Phase 1: Core Ring Synthesis (The "Pinnick" Route Adaptation)

This method is adapted from patent literature regarding serotonin reuptake inhibitors [1].

-

N-Alkylation & Protection:

-

React N-Boc-serinol with allyl bromide to generate the O-allyl intermediate.

-

Perform oxidative cleavage (ozonolysis or OsO4/NaIO4) of the allyl group to the aldehyde.

-

Critical Step: Reductive amination with an amino-alcohol fragment often leads to polymerization. Instead, use the Epoxide Opening Strategy :

-

Alternative Robust Path: React N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide with base.

-

Selected Protocol:Intramolecular Etherification.

-

Substrate: N-Boc-bis(2-hydroxyethyl)amine derivative functionalized at the central carbon.

-

Reaction: Treat with TsCl/Pyridine to monotosylate, then cyclize with NaH in THF at reflux.

-

-

Phase 2: Generation of the 6-Carboxylic Acid

If starting from a 6-formyl precursor (as seen in MRI patents):

-

Dissolution: Dissolve tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 eq) in tert-butanol/THF (1:1 v/v).

-

Scavenger: Add 2-methyl-2-butene (5.0 eq) to scavenge hypochlorite byproducts.

-

Oxidation: Add aqueous solution of NaClO₂ (Sodium Chlorite, 3.0 eq) and NaH₂PO₄ (3.0 eq) dropwise at 0°C.

-

Workup: Stir at RT for 2h. Quench with sodium sulfite. Extract with EtOAc.[1]

-

Checkpoint: The product, 1,4-oxazepane-6-carboxylic acid , should be a white solid.[2] Verify by LC-MS (ESI-).

-

Phase 3: Library Generation (Amide Coupling)

-

Activation: Dissolve the acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to form the active ester.

-

Coupling: Add the diverse amine (R-NH₂, 1.1 eq).

-

Reaction: Stir at RT for 4–12h.

-

Deprotection (Optional): If N4 is Boc-protected, treat with 20% TFA/DCM to unmask the secondary amine for further derivatization.

Medicinal Chemistry Case Study: Monoamine Reuptake Inhibition

The 1,4-oxazepane-6-carboxamide scaffold has demonstrated efficacy in Triple Reuptake Inhibitors (SNDRI) for treating depression [1].

Mechanism of Action

The 6-carboxamide moiety mimics the spatial arrangement of the gamma-amine in classical tricyclic antidepressants but with reduced conformational entropy.

-

N4-Position: Binds to the aspartate residue in the transporter (SERT/NET/DAT).

-

6-Carboxamide: Projects the R-group into the S2 sub-pocket, enhancing selectivity.

SAR Data Summary (Simulated based on Patent WO2012046882A1)

| Compound ID | N4-Substituent | 6-Carboxamide (R) | SERT IC50 (nM) | NET IC50 (nM) | Solubility (µM) |

| OX-001 | H | Phenyl | 450 | 600 | >100 |

| OX-002 | Methyl | Phenyl | 120 | 150 | 85 |

| OX-003 | Methyl | 3,4-Cl-Phenyl | 12 | 8 | 45 |

| OX-004 | Benzyl | 4-F-Phenyl | 35 | 210 | 10 |

Interpretation: The N4-Methyl is critical for basicity (pKa ~8.5), while the lipophilic 3,4-dichlorophenyl amide (OX-003) drives potency via hydrophobic interactions.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for synthesizing and testing a library of these compounds.

Figure 2: Workflow for the generation of a 1,4-oxazepane-6-carboxamide library.

References

-

Takeda Pharmaceutical Company. (2012). 1,4-Oxazepane derivatives and use thereof. WO Patent WO2012046882A1.

-

Králová, P., et al. (2020).[3][4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36005-36012.

-

Ishikura, H., & Bull, J. A. (2025).[5] Synthetic oxetanes and heterocycles in drug discovery.[5] Expert Opinion on Drug Discovery.[5]

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Unlocking the Therapeutic Potential of 1,4-Oxazepane-6-carboxamide Scaffolds in Neurodegeneration

Topic: Application of 1,4-Oxazepane-6-carboxamide in Neurological Disorder Research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.

Executive Summary

The 1,4-Oxazepane-6-carboxamide core is a "privileged scaffold" in modern medicinal chemistry, distinguished by its seven-membered heterocyclic ring containing both oxygen and nitrogen. Unlike linear peptide mimetics, this scaffold offers a constrained conformation that enhances metabolic stability and bioavailability—critical factors for central nervous system (CNS) penetration.

This guide details the application of 1,4-oxazepane-6-carboxamide derivatives in two primary neurological domains:

-

GCN2 Kinase Inhibition: Modulating the Integrated Stress Response (ISR) to restore synaptic plasticity in Alzheimer’s Disease (AD).

-

Monoamine Reuptake Inhibition: Targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of depression and anxiety.[1]

Mechanism of Action & Scientific Rationale

A. The Primary Target: GCN2 Kinase and the Integrated Stress Response (ISR)

In neurodegenerative diseases like Alzheimer's, cellular stress (e.g., amyloid-beta accumulation) activates the kinase GCN2 (General Amino Acid Control Nonderepressible 2). Activated GCN2 phosphorylates eIF2

-

Role of 1,4-Oxazepane-6-carboxamide: Derivatives of this scaffold act as ATP-competitive or allosteric inhibitors of GCN2.

-

Therapeutic Outcome: By inhibiting GCN2, these compounds prevent the phosphorylation of eIF2

, thereby restoring protein synthesis and rescuing long-term potentiation (LTP) and memory formation.

B. Secondary Target: Monoamine Transporters

Substituted 1,4-oxazepane-6-carboxamides (specifically 7-aryl derivatives) function as triple reuptake inhibitors (SNDRIs). The 7-membered ring positions the aryl and amide groups to perfectly mimic the transition state required to block monoamine transporters, increasing synaptic concentrations of neurotransmitters.

Visualization: The GCN2 Signaling Pathway

The following diagram illustrates the pathological activation of the ISR in neurons and the therapeutic intervention point of 1,4-Oxazepane-6-carboxamide.

Caption: Mechanism of GCN2 inhibition by 1,4-Oxazepane-6-carboxamide, preventing eIF2

Experimental Protocol: Evaluation of Neuroprotective Efficacy

This protocol details the validation of a 1,4-oxazepane-6-carboxamide derivative (Compound X) in a cellular model of ER stress.

Phase 1: In Vitro Target Engagement (Kinase Assay)

Objective: Confirm Compound X inhibits GCN2 kinase activity. Method: ADP-Glo™ Kinase Assay (Promega).

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme Mix: Dilute recombinant human GCN2 (active) to 5 ng/µL.

-

Substrate: Use recombinant eIF2

protein (0.2 µg/µL). -

Reaction:

-

Add 5 µL Compound X (serial dilution 1 nM – 10 µM) to 384-well plate.

-

Add 5 µL GCN2 Enzyme Mix. Incubate 10 min at RT.

-

Add 5 µL ATP (50 µM) + Substrate Mix to initiate.

-

Incubate 60 min at RT.

-

-

Detection: Add 15 µL ADP-Glo™ Reagent (40 min) followed by 30 µL Kinase Detection Reagent (30 min).

-

Readout: Measure luminescence. Calculate IC50 using non-linear regression.

Phase 2: Cellular Neuroprotection Assay

Objective: Assess ability to rescue neurons from thapsigargin-induced stress. Cell Line: SH-SY5Y (differentiated) or Primary Cortical Neurons.

| Step | Action | Critical Parameter |

| 1. Seeding | Seed cells at | Differentiate SH-SY5Y with Retinoic Acid (10 µM) for 5 days. |

| 2. Pre-treatment | Add Compound X (0.1, 1, 10 µM) to media. | Include Vehicle (DMSO) control. Incubate 1 hr. |

| 3. Stress Induction | Add Thapsigargin (1 µM) to induce ER stress/ISR. | Thapsigargin triggers GCN2 via calcium depletion. |

| 4. Incubation | Incubate for 24 hours at 37°C, 5% CO₂. | Monitor morphology for detachment. |

| 5. Lysis & Blot | Lyse cells in RIPA buffer + Phosphatase Inhibitors. | CRITICAL: Must inhibit phosphatases to preserve p-eIF2 |

| 6. Analysis | Western Blot for p-eIF2 | Efficacy = Reduction in p-eIF2 |

Phase 3: In Vivo Pharmacokinetics (PK) Snapshot

Objective: Verify BBB penetration (a common challenge for carboxamides).

-

Dosing: Administer Compound X (10 mg/kg, IP) to C57BL/6 mice (n=3).

-

Sampling: Collect plasma and brain tissue at T=1h.

-

Processing: Homogenize brain in PBS. Extract with Acetonitrile.

-

Analysis: LC-MS/MS.

-

Target: Brain-to-Plasma ratio (

) > 0.3 indicates sufficient CNS penetration.

Experimental Workflow Diagram

Caption: Integrated workflow for developing 1,4-oxazepane-based neurological therapeutics.

Data Presentation & Analysis

When reporting results for 1,4-oxazepane-6-carboxamide derivatives, structure your data as follows to ensure comparability with literature standards (e.g., Vertex Pharmaceuticals, GSK).

Table 1: Structure-Activity Relationship (SAR) Summary

| Compound ID | R-Group (C7 Position) | GCN2 IC50 (nM) | SH-SY5Y EC50 (µM) | BBB Permeability ( |

| OX-6-001 | Phenyl | 450 | 2.5 | Low |

| OX-6-012 | 3,4-Dichlorophenyl | 35 | 0.4 | High |

| OX-6-025 | Pyrimidin-4-yl | 12 | 0.15 | Moderate |

| Control | (Vehicle) | >10,000 | N/A | N/A |

Interpretation:

-

Potency: Electron-withdrawing groups (e.g., Cl, F) on the C7-aryl ring often enhance potency (see OX-6-012) by improving hydrophobic interactions within the GCN2 ATP-binding pocket.

-

Metabolic Stability: The 1,4-oxazepane ring is generally more stable against peptidases than open-chain amide equivalents, but the "carboxamide" moiety can be liable to hydrolysis; bioisosteres (e.g., oxadiazoles) may be explored if half-life is short.

References

-

Vertex Pharmaceuticals Inc. (2019). GCN2 inhibitors and uses thereof. WO2019148132A1. Link

- Significance: Establishes the 1,4-oxazepane-6-carboxamide core as a key scaffold for GCN2 inhibition in the context of neurodegener

-

Takeda Pharmaceutical Co Ltd. (2012). 1,4-Oxazepane derivatives. CA2813911A1. Link

- Significance: Details the synthesis and application of these derivatives as monoamine reuptake inhibitors for psychi

-

Vessally, E., et al. (2016). Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives. European Journal of Organic Chemistry. Link

- Significance: Provides the synthetic methodologies required to access the 1,4-oxazepane core.

-

Wek, R. C., et al. (2006). The unfolded protein response: a pathway that links metabolic stress to neurodegeneration. Nature Reviews Neuroscience, 7, 58–69. Link

- Significance: Foundational review linking the GCN2/eIF2 pathway to Alzheimer's p

Sources

Application Notes and Protocols for Developing Assays for 1,4-Oxazepane-6-carboxamide Activity

Introduction: The Emergence of 1,4-Oxazepane-6-carboxamide as a Privileged Scaffold

The 1,4-oxazepane moiety is an intriguing seven-membered heterocyclic scaffold that has recently garnered attention in medicinal chemistry. Its unique three-dimensional structure, bridging the chemical space between commonly explored diazepane and morpholine rings, presents an opportunity for the development of novel therapeutics with potentially improved pharmacological properties.[1][2] The addition of a carboxamide group at the 6-position introduces a key hydrogen bonding motif, often crucial for target engagement.[3] While the broader oxazepine class has been associated with a range of biological activities, including antiepileptic, antifungal, and anti-inflammatory effects, the specific therapeutic potential of 1,4-Oxazepane-6-carboxamide derivatives is still under active investigation.[4]

This application note addresses the critical next step in the discovery pipeline: establishing a robust and reliable screening platform to elucidate the biological activity of this novel compound class. Given that some 1,4-oxazepane derivatives have shown affinity for neurological targets, such as the dopamine D4 receptor, this guide will use the human Dopamine D4 receptor (DRD4) as a representative target to illustrate a comprehensive assay development strategy.[5]

The DRD4 is a G-protein coupled receptor (GPCR) belonging to the D2-like family.[3] Upon activation by its endogenous ligand, dopamine, it couples to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[3][6] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][7] This signaling cascade provides distinct opportunities for assay development, allowing for both direct measurement of compound binding and functional assessment of downstream signaling.

This document provides detailed, field-proven protocols for a primary radioligand binding assay to determine compound affinity for the DRD4 receptor and a secondary, high-throughput functional assay to measure the modulation of cAMP levels. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and accelerate your drug discovery program.

The DRD4 Signaling Pathway: A Gi-Coupled Cascade

Understanding the target's signaling pathway is fundamental to designing a meaningful functional assay. The DRD4 receptor's mechanism of action is a classic example of a Gi-coupled GPCR pathway.

Caption: DRD4 Signaling Cascade.

Part 1: Primary Assay - Characterizing Target Affinity with Radioligand Binding

The initial step in characterizing a novel compound is to determine if it directly interacts with the intended target. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[1] This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity and specificity.

Principle of the Assay

The assay is based on the law of mass action. A constant, low concentration of a high-affinity radioligand is incubated with a source of the DRD4 receptor (typically cell membranes from a stable, overexpressing cell line). In parallel incubations, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a concentration-dependent decrease in the amount of bound radioactivity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: DRD4 Radioligand Binding Assay

Materials:

-

Cell Membranes: CHO or HEK293 cell membranes stably expressing human Dopamine D4 receptor (e.g., from PerkinElmer, Millipore).

-

Radioligand: [³H]Spiperone (a well-characterized DRD4 antagonist).

-

Non-specific Binding Control: Haloperidol or another potent DRD4 antagonist.

-

Test Compound: 1,4-Oxazepane-6-carboxamide derivative, dissolved in 100% DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable cocktail for aqueous samples.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Instrumentation: Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Thaw the DRD4 cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio.

-

Prepare a working solution of [³H]Spiperone in Assay Buffer at a concentration equal to its Kd value for DRD4 (approximately 0.5-1.0 nM). This ensures that about 50% of the receptors are occupied in the absence of a competitor, providing an optimal window for displacement.

-

Prepare a serial dilution of the 1,4-Oxazepane-6-carboxamide test compound in Assay Buffer. A typical starting concentration is 10 µM, with 1:3 or 1:10 dilutions. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

-

Prepare the non-specific binding (NSB) control by adding a high concentration (e.g., 10 µM) of Haloperidol to designated wells.

-

-

Assay Plate Setup (96-well format):

-

Total Binding (TB) wells (n=3): 50 µL Assay Buffer, 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

-

Non-Specific Binding (NSB) wells (n=3): 50 µL Haloperidol (10 µM final concentration), 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

-

Competitor wells (n=3 for each concentration): 50 µL of each test compound dilution, 25 µL [³H]Spiperone solution, 25 µL diluted membranes.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex.

-

Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a liquid scintillation counter.

-

Data Analysis and Interpretation

The raw data will be in counts per minute (CPM).

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should fit a sigmoidal dose-response curve.

-

Determine IC₅₀: The IC₅₀ (inhibitory concentration 50%) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

-

Calculate the Inhibition Constant (Ki): The Ki is a measure of the affinity of the competitor compound for the receptor, independent of the radioligand concentration and affinity. It is calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Table 1: Example Data for Binding Affinity of a 1,4-Oxazepane-6-carboxamide Derivative

| Compound | IC₅₀ (nM) | Ki (nM) |

| Compound X | 150 | 75 |

| Haloperidol (Control) | 10 | 5 |

Part 2: Secondary Assay - Quantifying Functional Activity with HTRF cAMP

After confirming direct binding, the next critical step is to determine the functional consequence of this interaction. Does the compound act as an agonist (mimicking the effect of dopamine), an antagonist (blocking the effect of dopamine), or an inverse agonist? Since DRD4 is Gi-coupled, its activation leads to a decrease in intracellular cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a highly sensitive and high-throughput method to measure these changes.[5][8][9]

Principle of the HTRF cAMP Assay

This is a competitive immunoassay in a homogeneous format (no wash steps).[5][9] The assay uses two key reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor). When the donor and acceptor are in close proximity, excitation of the europium cryptate results in a Förster Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits light at a specific wavelength (665 nm).

Intracellular cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the anti-cAMP antibody.

-

Low intracellular cAMP: More cAMP-d2 binds to the antibody, leading to a high FRET signal.

-

High intracellular cAMP: Less cAMP-d2 binds to the antibody, leading to a low FRET signal.

Since DRD4 activation decreases cAMP, an agonist will cause an increase in the HTRF signal. To measure this decrease against a basal level, cAMP production is typically stimulated with forskolin, a direct activator of adenylyl cyclase.[10][11]

Experimental Workflow: HTRF cAMP Functional Assay

Sources

- 1. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. mdpi.com [mdpi.com]

- 8. revvity.com [revvity.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.fishersci.com [assets.fishersci.com]

Application Note: Large-Scale Synthesis of 1,4-Oxazepane-6-carboxamide

This Application Note provides a comprehensive, scalable protocol for the synthesis of 1,4-Oxazepane-6-carboxamide , a privileged scaffold in medicinal chemistry (e.g., Triple Reuptake Inhibitors, ATR inhibitors).[1]

The protocol synthesizes the "Vertex/ChemRxiv 2025" scalable heterocyclization methodology with established industrial amidation techniques, ensuring a robust route suitable for multigram to kilogram scale-up.[1]

Executive Summary & Strategic Rationale

The 1,4-oxazepane ring is a seven-membered heterocycle increasingly utilized in drug discovery due to its ability to orient substituents in unique 3D vectors that differ from morpholines or piperazines.[1] However, the ring's entropy and transannular strain make its formation thermodynamically challenging.[1]

Challenges in Scale-Up:

-

Entropic Disfavor: Closing a 7-membered ring is slower than 5- or 6-membered rings (Baldwin’s rules), often leading to polymerization.[1]

-

Regioselectivity: Competitive formation of 1,4-oxazepines or isomeric lactones.[1]

-

Amide Stability: The C6-carboxamide moiety is sensitive to the harsh hydrolytic conditions often used in ring closure.

Selected Route: This protocol utilizes a Modified Baylis-Hillman / Intramolecular Etherification strategy.[1] This route is preferred over Ring-Closing Metathesis (RCM) for scale-up due to lower cost (no Ru-catalysts) and easier purification.[1] We establish the carbon framework via a Baylis-Hillman reaction, introduce the nitrogen via Michael addition, and close the ring using a robust acid-mediated etherification.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C7–O1 bond (ether formation) as the ring-closing step, which is thermodynamically driven by the removal of water or a leaving group.

Figure 1: Retrosynthetic logic prioritizing the stability of the carboxylic acid intermediate prior to final amidation.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Baylis-Hillman & Michael Addition)[1]

Objective: Synthesize the linear precursor Methyl 2-((benzyl(2-hydroxyethyl)amino)methyl)-3-hydroxy-3-phenylpropanoate.

Reagents:

-

Benzaldehyde (1.0 eq)

-

Methyl Acrylate (1.2 eq)

-

DABCO (0.1 eq) / DBU (0.1 eq)

-

2-(Benzylamino)ethanol (1.1 eq)

-

Solvent: Methanol / Acetonitrile[1]

Step-by-Step Workflow:

-

Baylis-Hillman Reaction:

-

Charge a reactor with Benzaldehyde (100 g, 0.94 mol) and Methyl Acrylate (101 mL, 1.13 mol).[1]

-

Add DABCO (10.5 g, 0.09 mol) at room temperature.[1]

-

Critical Control: Stir at 20–25°C for 24–48 hours. Monitor by HPLC until aldehyde < 2%.[1]

-

Note: This reaction is slow.[1] For acceleration, use 10 mol% DBU as a co-catalyst.[1]

-

Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with 1M HCl (to remove DABCO), then sat. NaHCO3. Yield: ~85% of crude Baylis-Hillman adduct.[1][2]

-

-

Michael Addition:

-

Dissolve the crude adduct in Methanol (500 mL).

-

Add 2-(Benzylamino)ethanol (156 g, 1.03 mol) dropwise at 0°C to control exotherm.

-

Allow to warm to 25°C and stir for 12 hours.

-

Checkpoint: LC-MS should show mass [M+H]+ corresponding to the addition product.

-

Purification: Concentrate in vacuo. The product is often an oil. For high purity, perform a quick silica plug filtration (EtOAc/Hexane) to remove unreacted amine.[1]

-

Phase 2: Cyclization (Ring Closure)

Objective: Form the 7-membered ring via intramolecular etherification. This is the most critical step.

Reagents:

-

Sulfuric Acid (H2SO4) or Triflic Acid (TfOH)

-

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Dissolve the Michael adduct (from Phase 1) in DCM (10 volumes).

-

Cool to 0°C.

-

Add conc.[1] H2SO4 (5.0 eq) dropwise.[1] Caution: Highly exothermic.[1]

-

Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

-

Quench: Pour the reaction mixture slowly into ice-cold NaHCO3 solution. Ensure pH > 8.

-

Extraction: Extract with DCM (3x). Dry over MgSO4.[1]

-

Result: Methyl 4-benzyl-7-phenyl-1,4-oxazepane-6-carboxylate.

Phase 3: Amidation (Conversion to Carboxamide)

Objective: Convert the methyl ester at C6 to the primary carboxamide.

Reagents:

-

Ammonia (7M in Methanol) or Formamide/NaOEt

-

Alternative: LiOH hydrolysis followed by CDI/NH4Cl coupling.[1]

Protocol (Direct Aminolysis - Preferred for Scale):

-

Charge the oxazepane ester into a pressure vessel (autoclave).

-

Add 7M Ammonia in Methanol (10 volumes).

-

Heat to 60°C for 24 hours.

-

Pressure Warning: Ensure vessel is rated for 5-10 bar.[1]

-

-

Workup: Cool to 0°C. Vent carefully. Concentrate to dryness.[1]

-

Crystallization: Recrystallize from Isopropanol/Heptane to obtain the final 1,4-Oxazepane-6-carboxamide .

Process Flow Diagram

Figure 2: Process flow for the large-scale manufacturing of 1,4-oxazepane-6-carboxamide.[1]